molecular formula C17H17NO2 B10844855 5-Methoxy-2-(4-dimethylaminophenyl)benzofuran

5-Methoxy-2-(4-dimethylaminophenyl)benzofuran

Cat. No. B10844855
M. Wt: 267.32 g/mol
InChI Key: KKKKLHNEZMGUPC-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-dimethylaminophenyl)benzofuran is a synthetic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-dimethylaminophenyl)benzofuran typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and dimethylaminophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed using a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-dimethylaminophenyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzofuran ring .

Scientific Research Applications

5-methoxy-2-(4-dimethylaminophenyl)benzofuran has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-dimethylaminophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities and exhibit diverse biological activities .

Uniqueness

What sets 5-methoxy-2-(4-dimethylaminophenyl)benzofuran apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

4-(5-methoxy-1-benzofuran-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H17NO2/c1-18(2)14-6-4-12(5-7-14)17-11-13-10-15(19-3)8-9-16(13)20-17/h4-11H,1-3H3

InChI Key

KKKKLHNEZMGUPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC

Origin of Product

United States

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